1-propyl-decahydronaphthalene

Vue d'ensemble

Description

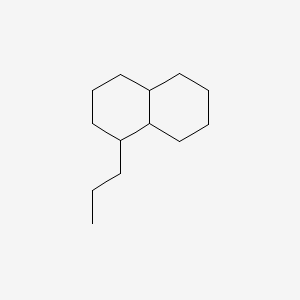

Alpha-n-Propyldecalin is a bicyclic hydrocarbon belonging to the decalin family. Its molecular formula is C13H24 , and it has a molecular weight of 180.3297 g/mol . This compound is characterized by its two fused cyclohexane rings and a propyl group attached to one of the rings.

Méthodes De Préparation

Alpha-n-Propyldecalin can be synthesized through several methods:

Catalytic Hydrogenation of Decalone: This method involves the hydrogenation of decalone in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature.

Dehydrocyclization of 4-Propyltetralin: This method involves the dehydrocyclization of 4-propyltetralin, which can be achieved using various catalysts and reaction conditions.

Analyse Des Réactions Chimiques

Alpha-n-Propyldecalin undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Applications De Recherche Scientifique

Chemical Applications

Solvent in Organic Synthesis

1-Propyl-decahydronaphthalene is primarily utilized as a solvent in organic reactions, particularly in the synthesis of pharmaceuticals and natural products. Its ability to dissolve a wide range of organic compounds makes it an ideal medium for chemical reactions that require a non-polar environment.

Case Study: Synthesis of Pharmaceuticals

In a study focusing on the synthesis of complex organic molecules, this compound was employed as a solvent to facilitate reactions involving sensitive intermediates. The high boiling point and low reactivity of this solvent allowed for efficient reaction conditions without the risk of decomposition of sensitive compounds.

Biological Applications

Biodegradation Studies

The compound serves as a substrate in biodegradation studies where various microorganisms are tested for their ability to metabolize hydrocarbons. This application is crucial for understanding the environmental impact of hydrocarbon pollutants and developing bioremediation strategies.

Case Study: Microbial Metabolism

Research conducted on the biodegradation of this compound by specific bacterial strains demonstrated significant degradation rates, indicating its potential as a model compound for studying microbial hydrocarbon metabolism. The findings revealed that certain bacteria could utilize this compound as their sole carbon source, leading to insights into microbial pathways involved in hydrocarbon degradation .

Industrial Applications

Production of Industrial Chemicals

this compound is also used in the production of various industrial chemicals. Its structure allows it to participate in alkylation reactions, making it valuable in synthesizing more complex hydrocarbons.

Case Study: Jet Fuel Production

A notable application is its use in jet fuel production. Research has shown that alkyl-substituted decalin compounds, including this compound, can be synthesized through acid-catalyzed reactions involving cyclic olefins and alcohols. This method not only simplifies production but also enhances the thermal stability and lowers the freezing point of the resultant fuels, making them suitable for aviation applications .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1-propyl-decahydronaphthalene involves its interaction with cellular components. It has been shown to exhibit antibacterial and anti-inflammatory properties, likely through the disruption of bacterial cell membranes and inhibition of inflammatory pathways. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Alpha-n-Propyldecalin can be compared with other similar compounds in the decalin family:

1-Propyldecalin, cis: This stereoisomer has a similar structure but differs in the spatial arrangement of atoms, leading to different physical and chemical properties.

1-Propyldecalin, trans: Another stereoisomer with distinct properties due to the different arrangement of atoms.

Alpha-n-Propyldecalin is unique due to its specific structural features and the presence of the propyl group, which imparts distinct chemical and physical properties compared to its analogs.

Activité Biologique

1-Propyl-decahydronaphthalene (C13H24), a bicyclic hydrocarbon, is derived from decahydronaphthalene and exhibits potential biological activities. This compound is of interest due to its structural characteristics and the implications for various biological applications, including antibacterial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound consists of a decahydronaphthalene core with a propyl group attached, enhancing its hydrophobicity and potentially influencing its interaction with biological membranes. The molecular structure can be represented as follows:

- Molecular Formula : C13H24

- CAS Number : 91972-45-1

- SMILES Notation : CCCC1CCCC2CCCCC12

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial effects against Gram-positive bacteria. For instance, natural products containing the decalin motif have shown inhibitory activities against various pathogens, suggesting that this compound may possess similar properties.

Table 1: Antibacterial Activity Comparison

The proposed mechanism of action for compounds similar to this compound involves interaction with cell membranes and disruption of cellular processes. This includes:

- Membrane Disruption : Hydrophobic interactions may facilitate the penetration of the compound into bacterial membranes.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Propriétés

IUPAC Name |

1-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXIFRGJVIZERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC2C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919430 | |

| Record name | 1-Propyldecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91972-45-1 | |

| Record name | alpha-n-Propyldecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091972451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyldecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.